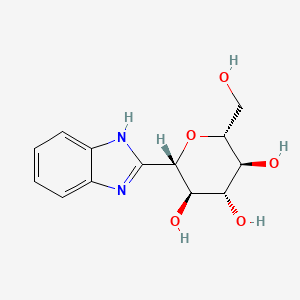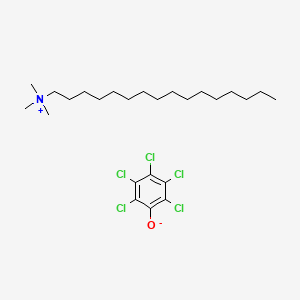
Trimethylcetylammonium pentachlorophenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylcetylammonium pentachlorophenate is a quaternary ammonium salt.
科学的研究の応用
Analytical Applications in Environmental Monitoring
Environmental Monitoring and Detection Methods Trimethylcetylammonium pentachlorophenate is linked to the detection and monitoring of environmental pollutants such as tributyltin (TBT) and pentachlorophenol (PCP), both of which are recognized as environmental endocrine disruptors. A novel approach using gas chromatography-triple quadrupole mass spectrometry has been developed for analyzing these substances in seawater, demonstrating the compound's utility in environmental monitoring and pollution control (Amendola et al., 2017). Additionally, a gas chromatography-mass spectrometry method, utilizing derivatization with trimethylsilyl-N,N-dimethylcarbamate, was established for the simultaneous determination of phenols and chlorophenols in aqueous samples, signifying the role of related compounds in environmental analytics (Kovács et al., 2008).
Biological Impact Studies
Toxicological and Biological Impact Research Research on pentachlorophenol, a compound related to Trimethylcetylammonium pentachlorophenate, has shown its broad-spectrum biocidal properties, and its effects on organisms have been extensively studied. For instance, the impact of pentachlorophenol on the digestive gland cells of freshwater mussels was assessed, revealing insights into oxidative DNA damage and changes in plasma membrane fluidity, contributing to our understanding of its toxicological properties (Miłowska et al., 2003).
Environmental Remediation
Bioremediation and Environmental Cleanup The bioremediation of pentachlorophenol-contaminated groundwater using immobilized Sphingomonas cells demonstrates the potential application of compounds like Trimethylcetylammonium pentachlorophenate in environmental cleanup. This research highlighted the feasibility of remediating contaminated groundwater through biological treatment systems, marking a significant step in environmental preservation and pollution mitigation (Yang & Lee, 2008).
Sensor Development
Sensor and Detection Technologies Advancements in sensor technology also highlight the relevance of compounds like Trimethylcetylammonium pentachlorophenate in scientific research. A notable development is the creation of an enzyme-free, metal-free, and preconcentration-free electrochemical sensor for pentachlorophenol assay, based on a hollow zeolitic imidazolate framework–derived mesoporous carbon material. This innovation underscores the compound's role in the development of sophisticated detection systems for environmental pollutants (Zhu et al., 2020).
特性
CAS番号 |
87-76-3 |
|---|---|
製品名 |
Trimethylcetylammonium pentachlorophenate |
分子式 |
C25H42Cl5NO |
分子量 |
549.9 g/mol |
IUPAC名 |
hexadecyl(trimethyl)azanium;2,3,4,5,6-pentachlorophenolate |
InChI |
InChI=1S/C19H42N.C6HCl5O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;7-1-2(8)4(10)6(12)5(11)3(1)9/h5-19H2,1-4H3;12H/q+1;/p-1 |
InChIキー |
FDODMJVLXHAZON-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-] |
正規SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-] |
その他のCAS番号 |
87-76-3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



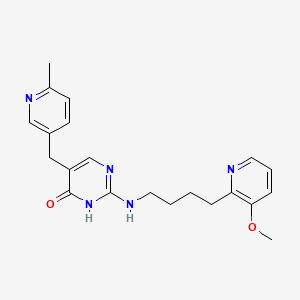

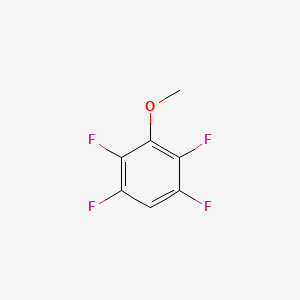
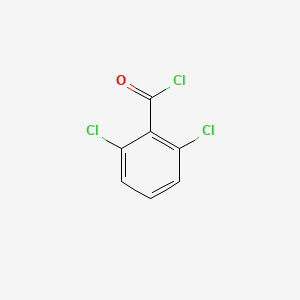

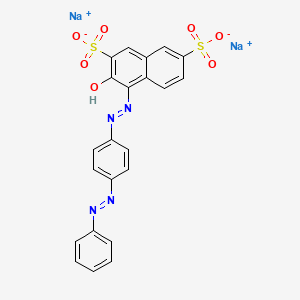
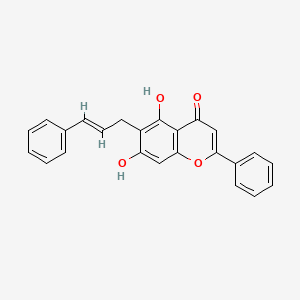
![1-(4,7-Dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone](/img/structure/B1206426.png)
![N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide](/img/structure/B1206429.png)
![N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1206430.png)
![6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1206431.png)

![4-[2-(4-Fluorophenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1206433.png)
